molecular formula C7H5N3O2 B2361037 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 80356-97-4

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B2361037
CAS No.: 80356-97-4
M. Wt: 163.136
InChI Key: KHKIDNHBRDOFOB-UHFFFAOYSA-N
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Description

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has garnered interest due to its potential biological activities. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

Overview

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound featuring both pyrrole and pyrazine rings. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in pharmaceutical research and development.

Biological Activities

The compound has demonstrated a wide range of biological activities including:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
  • Antiviral Properties : Shows potential in inhibiting viral replication.
  • Antitumor Effects : Displays cytotoxic activity against several cancer cell lines.
  • Kinase Inhibition : Inhibits specific kinases involved in cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits viral replication
AntitumorCytotoxic to cancer cell lines (e.g., HCT116, MCF-7)
Kinase InhibitionInhibits various kinases involved in signaling

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

  • Kinase Interaction : The compound inhibits kinase activity, which is crucial for regulating cellular processes such as proliferation and differentiation. For instance, it has shown significant inhibition against cyclin-dependent kinases (CDK) with IC50 values indicating potent activity against CDK2 and CDK9 (0.36 µM and 1.8 µM, respectively) .
  • Cell Signaling Modulation : It influences various signaling pathways by modulating the activity of fibroblast growth factor receptors (FGFR), affecting cell proliferation and survival .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antitumor Activity Study : A study evaluated the cytotoxic effects of this compound on human tumor cell lines such as HeLa and A375. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range .
  • Kinase Inhibition Research : Research focused on the compound's ability to inhibit specific kinases has shown promising results in regulating cancer cell growth. For example, compounds derived from this scaffold were tested for their inhibitory effects on CDKs, demonstrating selectivity and potency that could be harnessed for therapeutic applications .

Synthesis and Preparation

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • C-H Arylation : Direct arylation methods that enhance the efficiency of synthesis.

Table 2: Synthetic Routes

MethodDescription
CyclizationFormation of the heterocyclic structure from precursors
C-H ArylationDirect arylation to form the desired compound

Properties

IUPAC Name

3-methylpyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKIDNHBRDOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80356-97-4
Record name 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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